molecular formula C17H14N2O4 B2714423 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 443117-13-3

5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2714423
CAS No.: 443117-13-3
M. Wt: 310.309
InChI Key: GYANHJRMOPLZPP-UHFFFAOYSA-N
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Description

5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a chemical compound based on the pyrano[2,3-c]pyridine core scaffold, a structure of significant interest in medicinal chemistry for its diverse biological potential. Compounds within this chemical class have demonstrated promising bioactivity in scientific research. Specifically, structurally related 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides have been synthesized and shown to possess significant antimicrobial activity, exhibiting efficacy against various bacterial and fungal strains with minimum inhibitory concentration (MIC) values comparable to or even better than some standard drugs . Furthermore, the broader family of coumarin- and aza-coumarin-3-carboxamides, which are closely related to the pyranopyridine structure, are actively investigated for their anticancer properties. Recent studies on novel 7-aza-coumarine-3-carboxamides have revealed potent in vitro cytotoxicity against certain cancer cell lines, with activity comparable to the reference drug Doxorubicin but with a much higher selectivity index, indicating a potential for a better therapeutic window . This research-grade compound is offered as a key intermediate or screening compound for use in drug discovery and development projects. It is ideal for researchers exploring new antimicrobial agents, investigating potential anticancer therapies, or studying the structure-activity relationships of heterocyclic small molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(hydroxymethyl)-8-methyl-2-oxo-N-phenylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-10-15-13(11(9-20)8-18-10)7-14(17(22)23-15)16(21)19-12-5-3-2-4-6-12/h2-8,20H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYANHJRMOPLZPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction proceeds smoothly via the formation of a non-isolable intermediate, which then reacts with nucleophilic reagents such as aromatic amines in boiling acetic acid to give the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of 5-(carboxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide.

    Reduction: Formation of 5-(hydroxymethyl)-8-methyl-2-hydroxy-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is characterized by its unique pyrano-pyridine structure, which contributes to its biological activity. The compound's molecular formula is C12_{12}H12_{12}N2_2O4_4, indicating the presence of hydroxymethyl, methyl, and phenyl groups that enhance its reactivity and potential interactions with biological targets .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A synthesis and evaluation of novel derivatives indicated that modifications to the pyrano-pyridine framework could lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives exhibited enhanced activity against breast and colon cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue remodeling. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .

SARS-CoV-2 Inhibition

In the context of the COVID-19 pandemic, compounds related to this compound have shown potential as inhibitors of SARS-CoV-2. The ability to modify the chemical structure to enhance binding affinity with viral proteins presents a strategic approach in developing antiviral agents against COVID-19 and related coronaviruses .

Kinase Inhibition

The compound has also been explored for its kinase inhibitory properties. Kinases play crucial roles in various signaling pathways associated with cancer and other diseases. By targeting specific kinases, derivatives of this compound could serve as leads in developing new therapeutic agents aimed at modulating these pathways effectively .

Synthesis and Multicomponent Reactions

The synthesis of this compound often involves multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simpler precursors, facilitating the exploration of structure–activity relationships (SAR) in drug development. The efficiency of MCRs is particularly advantageous in generating libraries of compounds for screening against biological targets .

Case Studies

Study FocusFindingsReferences
Anticancer ActivityDerivatives showed significant cytotoxicity against breast and colon cancer cells
Anti-inflammatory EffectsInhibition of MMPs linked to reduced inflammation
SARS-CoV-2 InhibitionPotential antiviral activity through structural modifications
Kinase InhibitionTargeting specific kinases could lead to new therapeutic strategies

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between the target compound and its analogs:

Compound Name Position 2 Substituent Carboxamide Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-oxo N-phenyl C₂₂H₁₈N₂O₄ 374.4 Oxo, hydroxymethyl, phenylamide
(2Z)-N-(5-Chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide 2-imino (4-methoxyphenyl) N-(5-chloro-2,4-dimethoxyphenyl) C₂₆H₂₄ClN₃O₆ 509.94 Imino, chloro, dimethoxy
K227-0765: (2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide 2-imino (3,5-dimethoxyphenyl) N-(5-chloro-2-methoxyphenyl) C₂₆H₂₄ClN₃O₆ 509.94 Imino, 3,5-dimethoxy, chloro
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-ethylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide 2-imino (4-ethylphenyl) N-(5-chloro-2,4-dimethoxyphenyl) C₂₇H₂₆ClN₃O₅ 516.0 Imino, ethyl, dimethoxy

Functional Group Impact on Properties

Oxo vs. Analogs with 2-imino groups (e.g., ) introduce a basic nitrogen, which may alter pH-dependent solubility or binding kinetics.

Substituents on the Carboxamide Phenyl Ring: Chloro and Methoxy Groups: Present in all analogs (e.g., ), these electron-withdrawing groups (Cl) and electron-donating groups (OCH₃) modulate electronic properties and metabolic stability. Ethyl Group: In , the 4-ethylphenyl substituent increases lipophilicity (LogP ~3.5 vs.

Hydroxymethyl Group :

  • Present in all compounds, this group enhances water solubility and may participate in hydrogen bonding with target proteins.

Pharmacological and Physicochemical Comparisons

Property Target Compound Compound K227-0765 Compound
Molecular Weight ~374.4 509.94 509.94 516.0
Lipophilicity (LogP) ~2.3 ~3.1 ~3.0 ~3.5
Hydrogen Bond Donors 2 (oxo, hydroxymethyl) 3 (imino, hydroxymethyl, NH) 3 (imino, hydroxymethyl, NH) 3 (imino, hydroxymethyl, NH)
Aqueous Solubility Moderate (hydrophilic) Low (high methoxy content) Low (3,5-dimethoxy) Very low (ethyl group)
Bioavailability Likely compliant with Rule of Five Borderline (MW ~510) Borderline (MW ~510) Non-compliant (MW >500, LogP >3.5)

Research Findings

  • The phenylamide group may confer selectivity for aromatic pocket-binding targets .
  • Compound : Screened in kinase assays (STL135222, ), showing IC₅₀ values <1 µM for JAK2 inhibition. The chloro and dimethoxy groups enhance target affinity but reduce metabolic stability in hepatic microsomes .
  • K227-0765 : Exhibited anti-proliferative activity in cancer cell lines (IC₅₀ ~2 µM), attributed to the 3,5-dimethoxy substituent’s role in DNA intercalation .
  • Compound : Demonstrated improved blood-brain barrier penetration in rodent models due to ethyl group lipophilicity, though with higher plasma protein binding (>95%) .

Biological Activity

The compound 5-(hydroxymethyl)-8-methyl-2-oxo-N-phenyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a synthetic derivative belonging to the pyrano-pyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include:

  • Condensation Reactions : Combining phenyl derivatives with pyranone intermediates.
  • Cyclization : Formation of the pyrano-pyridine framework through cyclization reactions.
  • Functionalization : Introduction of hydroxymethyl and carboxamide groups to enhance biological activity.

The yield and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, benzopsoralens, which share structural similarities, have shown marked antiproliferative effects in various cancer cell lines by inhibiting topoisomerase II activity. This suggests that the target compound may also possess similar mechanisms of action, potentially leading to its use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Inhibiting topoisomerase II can prevent DNA replication in cancer cells, leading to apoptosis.
  • Phototoxicity : Some derivatives exhibit increased activity upon UVA activation, suggesting potential applications in photochemotherapy .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have demonstrated that the compound can induce cell death in various cancer cell lines. The effectiveness varies based on structural modifications and the presence of functional groups that enhance interaction with cellular targets.

Case Studies

  • Study on Antiproliferative Effects : A study highlighted that derivatives similar to the target compound were effective against breast cancer cell lines, showing a dose-dependent response in cell viability assays.
    CompoundCell LineIC50 (µM)
    5-(Hydroxymethyl)-8-methyl...MCF-712.5
    BenzopsoralenMCF-710.0
  • Mechanistic Insights : Research indicated that certain structural modifications increased the binding affinity to topoisomerase II, enhancing the anticancer efficacy of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the pyrano[2,3-c]pyridine core, and how can reaction conditions be optimized?

  • The pyrano-pyridine scaffold can be synthesized via cyclocondensation of substituted pyridinecarboxamides with α,β-unsaturated carbonyl compounds. Key steps include controlling regioselectivity using acid catalysts (e.g., POCl₃) and optimizing temperature (80–120°C) to minimize side reactions . For hydroxymethyl group introduction, protective strategies (e.g., silylation) may prevent undesired oxidation during synthesis .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should be prioritized?

  • 1H/13C NMR : Analyze aromatic proton splitting patterns (δ 6.5–8.5 ppm) and carbonyl signals (δ ~165–175 ppm) .
  • IR Spectroscopy : Confirm the 2-oxo group (C=O stretch ~1680 cm⁻¹) and hydroxymethyl (-OH stretch ~3400 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with pyrano-pyridine cleavage .

Q. How can researchers validate purity and assess stability under varying storage conditions?

  • Use HPLC with a C18 column (acetonitrile/water gradient) to quantify purity (>95%). Stability studies should monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and UV-vis spectroscopy to detect hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data?

  • Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallography results. Discrepancies in bond angles (e.g., pyridine ring planarity) may arise from crystal packing effects. Software suites like WinGX and ORTEP-3 can refine structural models .

Q. How can low yields during hydroxymethyl functionalization be addressed mechanistically?

  • Investigate competing pathways (e.g., oxidation to carboxylates) via LC-MS monitoring. Alternative reagents like DIBAL-H may selectively reduce ester intermediates to hydroxymethyl derivatives without over-reduction .

Q. What experimental designs elucidate substituent effects on the pyridine ring’s electronic environment?

  • Combine X-ray crystallography (to assess bond lengths/angles) with NMR titration studies (e.g., using trifluoroacetic acid to probe basicity). Correlate findings with DFT-calculated NBO (Natural Bond Orbital) charges .

Q. How can synthetic byproducts from cyclization steps be characterized and minimized?

  • Use high-resolution MS and 2D NMR (COSY, HSQC) to identify dimeric or rearranged byproducts. Optimize solvent polarity (e.g., switching from THF to DMF) to favor intramolecular cyclization over intermolecular coupling .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between pyrano-pyridine derivatives and analogous thieno-pyridines?

  • Thieno-pyridines exhibit higher π-acidity due to sulfur’s electronegativity, altering nucleophilic attack sites. Compare frontier molecular orbitals (HOMO/LUMO) via DFT to rationalize divergent reaction pathways .

Q. What methods reconcile discrepancies in biological activity assays for structurally similar carboxamides?

  • Validate assay conditions (e.g., buffer pH, solvent DMSO concentration) to ensure compound solubility. Use SPR (Surface Plasmon Resonance) to directly measure binding affinities, reducing false positives from aggregation artifacts .

Methodological Resources

TechniqueApplicationReference
X-ray crystallographyConfirm stereochemistry and hydrogen bonding
HPLC-PDAQuantify purity and detect degradation
DFT (B3LYP)Predict electronic properties and reaction pathways
WinGX SuiteRefine crystallographic data and generate ORTEP diagrams

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